R 80123
CAS No.: 133718-30-6
Cat. No.: VC0002574
Molecular Formula: C26H29N5O3
Molecular Weight: 459.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133718-30-6 |
---|---|
Molecular Formula | C26H29N5O3 |
Molecular Weight | 459.5 g/mol |
IUPAC Name | N-cyclohexyl-N-methyl-2-[(Z)-[(2-oxo-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-7-yl)-phenylmethylidene]amino]oxyacetamide |
Standard InChI | InChI=1S/C26H29N5O3/c1-30(21-10-6-3-7-11-21)24(33)17-34-29-25(18-8-4-2-5-9-18)19-12-13-22-20(14-19)15-31-16-23(32)28-26(31)27-22/h2,4-5,8-9,12-14,21H,3,6-7,10-11,15-17H2,1H3,(H,27,28,32)/b29-25- |
Standard InChI Key | VHDUUXNHZLBGHQ-GNVQSUKOSA-N |
Isomeric SMILES | CN(C1CCCCC1)C(=O)CO/N=C(/C2=CC=CC=C2)\C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 |
SMILES | CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 |
Canonical SMILES | CN(C1CCCCC1)C(=O)CON=C(C2=CC=CC=C2)C3=CC4=C(C=C3)N=C5NC(=O)CN5C4 |
Introduction
R 80123 is a chemical compound with the CAS number 133718-30-6. It is represented by the molecular formula C26H29N5O, and its molecular weight is 459.54 g/mol . Despite its specific chemical properties, detailed information about R 80123's applications, synthesis, or biological activities is limited in publicly available scientific literature. This article aims to compile existing data and provide insights into what is known about this compound.
Research Findings
Currently, there is a lack of comprehensive research findings specifically focused on R 80123. Most available information is limited to its chemical identification and basic properties. For a compound like R 80123, further research would be necessary to understand its potential applications, whether in pharmaceuticals, materials science, or other fields.
Potential Applications
Given the structure of R 80123, it might be explored for various applications, including:
-
Pharmaceuticals: Compounds with similar structures are often investigated for their biological activity, such as enzyme inhibition or receptor binding.
-
Materials Science: Organic compounds can be used in the development of new materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume